molecular formula C14H10Cl4O2 B1295384 1,2-Bis(2,4-dichlorophenoxy)ethane CAS No. 6339-70-4

1,2-Bis(2,4-dichlorophenoxy)ethane

Cat. No. B1295384
CAS RN: 6339-70-4
M. Wt: 352 g/mol
InChI Key: UWGCTYZENHHSID-UHFFFAOYSA-N
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Description

1,2-Bis(2,4-dichlorophenoxy)ethane is a chemical compound that is structurally related to various other compounds that have been studied for their properties and applications. While the specific compound is not directly studied in the provided papers, related compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) , DDT analogues , and 1,2-bis(dimethylphosphino)ethane (dmpe) have been analyzed for their structural characteristics, synthesis methods, and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials that undergo condensation reactions, as seen in the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane . Similarly, the synthesis of 1,2-bis(dimethylphosphino)ethane and 1,2-bis(3,4-dimethylphenyl)ethane involves the use of Grignard reagents and Lewis acid catalysts, respectively. These methods could potentially be adapted for the synthesis of 1,2-Bis(2,4-dichlorophenoxy)ethane.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2-Bis(2,4-dichlorophenoxy)ethane is often characterized by X-ray crystallography, which provides insights into the arrangement of atoms and the overall geometry of the molecule. For instance, the crystal structures of DDT analogues have been reported, which helps in understanding the mode of action of these compounds . The molecular structures of cobalt(III)-peroxo complexes containing dmpe have also been determined .

Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex, involving multiple steps and different types of chemical bonds. For example, the thermal decomposition of BTBPE involves a 1,3-hydrogen shift and bimolecular condensation reactions . These reactions can lead to the formation of various byproducts, including hazardous ones such as polybrominated dibenzo-p-dioxins.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1,2-Bis(2,4-dichlorophenoxy)ethane are influenced by their molecular structure. For instance, the presence of halogen atoms can significantly affect the compound's reactivity, boiling point, and solubility. The crystal structures of DDT analogues provide insights into the intermolecular interactions that can influence the compound's physical properties . Additionally, the hydrogen-bonded chains and frameworks observed in trichloro-N,N'-bis(phenyl)ethane derivatives are indicative of the potential for solid-state interactions that can affect the compound's melting point and stability.

Scientific Research Applications

Use in Synthesis and Structure Analysis

  • Specific Scientific Field : Chemical Crystallography .
  • Summary of the Application : 1,2-Bis(2,4-dichlorophenoxy)ethane has been used in the synthesis of 1,2-Bis(2,6-dimethylphenylphosphino)ethane, a member of the phosphine family .
  • Methods of Application : The synthesis involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether .

Use in Structural Investigation

  • Specific Scientific Field : Structural Chemistry .
  • Summary of the Application : The 1,2-(bis-phenoxy)ethane family of molecules, which includes 1,2-Bis(2,4-dichlorophenoxy)ethane, have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .
  • Methods of Application : Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry .
  • Results or Outcomes : The study revealed a distinct trend in the conformational solid state structures, with the majority giving gauche structures .

Use in Atmospheric Chemical Reaction Mechanism and Kinetics

  • Specific Scientific Field : Atmospheric Chemistry .
  • Summary of the Application : The compound has been used in the study of the atmospheric chemical reaction mechanism and kinetics of 1,2-bis (2,4,6-tribromophenoxy)ethane (BTBPE), an alternative of polybrominated diphenyl ethers (PBDEs), initiated by OH radical .
  • Methods of Application : The study involved combined quantum chemical calculations and kinetics modeling .
  • Results or Outcomes : The study revealed that BTBPE, as a substitute for PBDEs, still has atmospheric persistence. The calculated overall reaction rate constant is 1.0 × 10 −12 cm 3 per molecule per s, translating into 11.8 days atmospheric lifetime of BTBPE .

Use in Structural Investigation

  • Specific Scientific Field : Structural Chemistry .
  • Summary of the Application : The X-ray structure of the title compound, obtained as a byproduct in a natural product synthesis, has been determined .
  • Methods of Application : The structure was determined using X-ray crystallography .
  • Results or Outcomes : The structure shows an unusual pattern featuring chains of molecules with both intra- and intermolecular hydrogen bonding of the OH groups .

Use in Computational Chemistry

  • Specific Scientific Field : Computational Chemistry .
  • Summary of the Application : The 1,2-(bis-phenoxy)ethane family of molecules, which includes 1,2-Bis(2,4-dichlorophenoxy)ethane, have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .
  • Methods of Application : Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry .
  • Results or Outcomes : The study revealed a distinct trend in the conformational solid state structures, with the majority giving gauche structures .

Use in Environmental Risk Assessment

  • Specific Scientific Field : Environmental Chemistry .
  • Summary of the Application : As an alternative of polybrominated diphenyl ethers (PBDEs), 1,2-bis (2,4,6-tribromophenoxy)ethane (BTBPE) is currently one of the most commonly applied novel brominated flame retardants with wide market prospects .
  • Methods of Application : The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated by combined quantum chemical calculations and kinetics modeling .
  • Results or Outcomes : The calculated overall reaction rate constant is 1.0 × 10 −12 cm 3 per molecule per s, translating into 11.8 days atmospheric lifetime of BTBPE .

Safety And Hazards

Safety data sheets for related compounds suggest that these types of chemicals can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to minimize risks.

properties

IUPAC Name

2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGCTYZENHHSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212800
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2,4-dichlorophenoxy)ethane

CAS RN

6339-70-4
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6339-70-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SJ Branch, B Jones - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
A kinetic study of the bromination of a wide range of aromatic ethers by hypobromous acid in 75% acetic acid has shown that the relative directive influences of n-alkoxy-groups are in …
Number of citations: 7 pubs.rsc.org
C RIUS‐ALONSO, RL Wain - Annals of Applied Biology, 1978 - Wiley Online Library
A series of phenoxyalkenes has been examined in a number of tests for plant growth‐regulating and selective herbicidal properties. Some of these compounds were found to possess …
Number of citations: 4 onlinelibrary.wiley.com

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